molecular formula C6H2BrFN2 B2865389 6-Bromo-2-fluoropyridine-3-carbonitrile CAS No. 1802889-85-5

6-Bromo-2-fluoropyridine-3-carbonitrile

Cat. No.: B2865389
CAS No.: 1802889-85-5
M. Wt: 200.998
InChI Key: CETYGZBCCHBOAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoropyridine-3-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It is used as a synthetic precursor for various applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromo, fluoro, and nitrile substituents . The exact positions of these substituents can be determined by NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Computational Analysis and Molecular Structure

One study performed computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy levels, and biological significance, emphasizing the utility of such analyses in designing molecules with specific properties (Arulaabaranam et al., 2021).

Fluorescence Probes and Sensing

Research on vinylpyrrole end-capped bipyridine as a ratiometric fluorescence probe for Zn2+ sensing underscores the role of pyridine derivatives in developing sensitive and selective sensors for biological and environmental applications (Ajayaghosh et al., 2005).

Fluoropolymers Synthesis

The synthesis of fluoropolymers in supercritical carbon dioxide, avoiding environmentally harmful chlorofluorocarbons (CFCs), showcases the innovative use of pyridine derivatives in creating high-performance materials with reduced environmental impact (DeSimone et al., 1992).

Halodeboronation Studies

A study on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the broad applicability of pyridine derivatives in organic synthesis and the development of new chemical transformations (Szumigala et al., 2004).

Antibacterial Activity and Drug Development

The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives for their antibacterial activity highlight the potential of pyridine compounds in the development of new antimicrobial agents, addressing the urgent need for novel antibiotics (Bogdanowicz et al., 2013).

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoropyridine-3-carbonitrile is not specified as it is likely used as a building block in the synthesis of more complex molecules .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS05 and GHS06 pictograms, indicating that it is corrosive and toxic. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETYGZBCCHBOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802889-85-5
Record name 6-bromo-2-fluoropyridine-3-carbonitrile
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